

Compound of Interest

Compound Name: Dbco-peg4-SS-tco
Cat. No.: B15144214

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dbco-peg4-SS-tco molecule is a heterobifunctional, cleavable linker designed for advanced bioconjugation applications, particularly in the devel

- Dibenzocyclooctyne (DBCO): An amine-reactive group that participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with a:
- trans-Cyclooctene (TCO): A highly reactive group that rapidly and specifically ligates with tetrazine-modified molecules via an inverse-electron-dem
- . Disulfide (SS) Bond: A chemically cleavable bond that is stable in systemic circulation but can be readily reduced in the intracellular environment by
- Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG chain that enhances the solubility of the linker and the resulting conjugate in aqueous

The unique combination of two distinct, high-efficiency bioorthogonal handles and a central cleavable element makes Dbco-peg4-SS-tco a powerful

Principle of Bioconjugation and Cleavage

The utility of the Dbco-peg4-SS-tco linker is based on a sequential, two-step conjugation process followed by a triggered cleavage event.

- First Conjugation (SPAAC Reaction): An azide-modified molecule (e.g., a cytotoxic drug, a fluorescent dye) is covalently attached to the DBCO end
- Second Conjugation (IEDDA Reaction): The resulting conjugate, which now bears a free TCO group, is reacted with a tetrazine-modified biomolecu
- Cleavage (Disulfide Reduction): The disulfide bond within the PEG4 spacer can be broken under reducing conditions. In the context of an ADC, after

```
graph "Dbco_peg4_SS_tco_Linker" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
    edge [fontname="Arial", fontsize=10, color="#5F6368"];

DBCO [label="DBCO", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PEG4_1 [label="PEG4", fillcolor="#F1F3F4"];
SS [label="S-S", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];
PEG4_2 [label="PEG4", fillcolor="#F1F3F4"];
TCO [label="TCO", fillcolor="#34A853", fontcolor="#FFFFFF"];

DBCO -- PEG4_1 [label="Reacts with\nAzide (SPAAC)"];
PEG4_1 -- SS;
SS -- PEG4_2 [label="Cleavable Bond"];
PEG4_2 -- TCO;
TCO [xlabel="Reacts with\nTetrazine (IEDDA)"];
}
```


Protocol 1: Conjugation of Azide-Modified Payload to Dbco-peg4-SS

This protocol describes the attachment of an azide-containing small molecule (payload) to the DBCO group of t
Materials:
• Azide-modified payload
• Dbco-peg4-SS-tco linker
• Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
• Phosphate-Buffered Saline (PBS), pH 7.4
• Purification system (e.g., Reverse-Phase HPLC or Size-Exclusion Chromatography)
Procedure:

Reagent Preparation:
o Prepare a 10 mM stock solution of the azide-modified payload in anhydrous DMSO.
o Prepare a 10 mM stock solution of Dbco-peg4-SS-tco in anhydrous DMSO immediately before use.
Describes Coture.
Reaction Setup:
In a microcentrifuge tube, combine the azide-payload and the Dbco-peg4-SS-tco linker. A slight molar exces
The final concentration of reactants should be in the millimolar range to ensure efficient reaction. The f
Incubation:
$^{\circ}$ Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[13] The reaction can

Purification:
once the reaction is complete, purify the resulting Payload-Linker-TCO conjugate to remove unreacted stars
• Characterization and Storage:
° Confirm the identity and purity of the product using LC-MS.
° Lyophilize the purified conjugate and store it at -20°C, protected from light.
Protocol 2: Conjugation of Payload-Linker to Tetrazine-Antibody (
This protocol details the reaction between the TCO group of the purified Payload-Linker-TCO and a tetrazine-m
Materials:

• Tetrazine-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
• Purified Payload-Linker-TCO conjugate
• Size-Exclusion Chromatography (SEC) or desalting columns (e.g., Zeba™ Spin Desalting Columns)[5]
Procedure:
• Reagent Preparation:
° Ensure the tetrazine-modified antibody is at a concentration of 1-10 mg/mL in a compatible buffer (e.g., P
o Dissolve the purified Payload-Linker-TCO in DMSO or PBS to a known concentration.
• Reaction Setup:

° Add the Payload-Linker-TCO solution to the antibody solution. A 5- to 20-fold molar excess of the Payload-
o Gently mix the solution by pipetting or brief vortexing. Avoid vigorous shaking that could denature the an
•
Incubation:
o Incubate the reaction at room temperature for 30 minutes to 2 hours.[11] Due to the extremely fast kinetic
•
Purification:
o Remove the excess, unreacted Payload-Linker-TCO using a desalting column or SEC.[6] This step is crucial t
• Characterization and Storage:

° Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydroph
° Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: In Vitro Cleavage of the Disulfide Linker
This protocol is for verifying the cleavability of the linker in the final conjugate.
Materials:
• Purified ADC
• Cleavage buffer (e.g., PBS, pH 7.4)
• Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)
•

Check Availability & Pricing

Analytical system (e.g., RP-HPLC, LC-MS, or SDS-PAGE) Procedure: Reaction Setup: Dilute the ADC to a final concentration of ~1 mg/mL in the cleavage buffer. Add the reducing agent to achieve a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP. Incubation: Incubate the mixture at 37°C for 1-4 hours. Analysis:

Check Availability & Pricing

Analyze the reaction mixture to detect the released payload. This can be done by RP-HPLC, where the small

Alternatively, reducing SDS-PAGE can be used to observe the separation of the antibody heavy and light cha

Troubleshooting

Problem

Low or No Conjugation in Protocol 1 (SPAAC)

Inactive Azide-Payload: The azide group may have degraded.

Low or No Conjugation in Protocol 2 (IEDDA)

Steric Hindrance: The conjugation site on the antibody may be inaccessible.

ADC Aggregation

Buffer Conditions: Suboptimal pH or ionic strength.

No Cleavage in Protocol 3

Inaccessible Disulfide Bond: The disulfide bond may be buried within the folded structure of the conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. jcmarot.com [jcmarot.com]
- 4. DBCO-PEG4-SS-TCO Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation Chemical Communications (RSC Publishing)

Check Availability & Pricing

- 9. DBCO-PEG4-SS-TCO | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 14. broadpharm.com [broadpharm.com]
- 15. Bot Detection [iris-biotech.de]
- 16. Comparative Study of Click Handle Stability in Common Ligation Conditions PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Dbco-peg4-SS-tco Bioconjugation]. BenchChem, [2025]. [Online PDF]. Av

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.